N-Methylsuccinimide-d3
Description
Properties
Molecular Formula |
C₅H₄D₃NO₂ |
|---|---|
Molecular Weight |
116.13 |
Synonyms |
1-Methyl-2,5-pyrrolidinedione-d3; N-Methyl-2,5-pyrrolidinedione-d3; NSC 11324-d3 |
Origin of Product |
United States |
Comparison with Similar Compounds
N-Phenylsuccinimide
- Structure : Replaces the methyl group in N-Methylsuccinimide-d3 with a phenyl group (–C6H5).
- Applications : Used as a pharmaceutical intermediate and catalyst. Unlike deuterated compounds, it lacks isotopic labeling, limiting its utility in tracer studies.
- Data: Property this compound (Inferred) N-Phenylsuccinimide Molecular Formula C5H5D3NO2 C10H9NO2 CAS RN Not explicitly listed 83-25-0 Similarity Class Amide (Deuterated) Amide Key Application Analytical internal standard Pharmaceutical intermediate
N-Methyl-d3-Acetamide
- Structure : Contains a deuterated methyl group (–CD3) attached to an acetamide backbone.
- Applications : Serves as a solvent and NMR internal standard. Its deuterated form (99 atom% D) ensures minimal proton interference in spectral analysis .
- Comparison : While both this compound and N-Methyl-d3-acetamide utilize deuterium for analytical precision, their backbones differ (succinimide vs. acetamide), affecting solubility and reactivity in synthetic pathways.
1-Methylnicotinamide-d3 Iodide
- Structure : Features a deuterated methyl group on a nicotinamide heterocycle.
- Applications : Used to study nicotinamide metabolism via MS, leveraging deuterium’s mass shift (+3 Da) for precise quantification .
- Contrast : Unlike this compound, this compound’s heterocyclic structure targets specific metabolic pathways, highlighting how functional group variations dictate application scope.
Functional and Isotopic Analogues
Succinimide Derivatives
- Example: N-(Morpholinomethyl)succinimide (C9H14N2O3).
- Comparison: Non-deuterated but shares the succinimide core. Its morpholine substituent enhances solubility in polar solvents, whereas deuterated this compound prioritizes isotopic labeling for analytical fidelity .
Data Table: Key Comparative Properties
Preparation Methods
Nitroformamidine Deuteriation and Reduction
The foundational step in N-methylsuccinimide-d3 synthesis involves the preparation of CD₃NH₂. As detailed in Patent WO2011113369A1, deuterated methylamine is synthesized via a two-step process:
-
Deuteriation of Nitroformamidine : Nitroformamidine (CH₃N₃O₂) reacts with deuterium oxide (D₂O) under basic conditions (e.g., sodium hydride or deuterated potassium hydroxide) in the presence of a phase transfer catalyst. This step replaces three hydrogen atoms in the methyl group with deuterium, yielding CD₃NO₂.
-
Reduction to CD₃NH₂ : The deuterated nitromethane (CD₃NO₂) undergoes reduction using zinc powder or iron in an acidic medium (e.g., hydrochloric acid or acetic acid). This reaction achieves >95% deuterium incorporation, as confirmed by mass spectrometry.
Key reaction parameters include:
-
Temperature : 40–110°C for optimal reduction efficiency.
-
Solvents : Tetrahydrofuran (THF) or methanol for homogeneity.
-
Catalysts : Transition metals (e.g., nickel) enhance reaction rates.
Condensation of CD₃NH₂ with Succinic Anhydride
Reaction Mechanism and Optimization
The coupling of CD₃NH₂ with succinic anhydride proceeds via nucleophilic acyl substitution. The amine group attacks the carbonyl carbon of the anhydride, forming an intermediate that cyclizes to yield this compound. Critical considerations include:
-
Solvent Selection : Dichloromethane or N,N-dimethylformamide (DMF) are preferred for their ability to dissolve both reactants and stabilize intermediates.
-
Stoichiometry : A 1:1 molar ratio of CD₃NH₂ to succinic anhydride minimizes side products like polysuccinimides.
-
Temperature Control : Reactions conducted at 20–80°C achieve yields >85%, as reported in studies using analogous deuterated amines.
Purification and Characterization
Post-reaction purification involves:
-
Crystallization : Ethanol-water mixtures precipitate the product with >98% purity.
-
Chromatography : Silica gel column chromatography removes residual succinic acid.
Characterization via nuclear magnetic resonance (NMR) and mass spectrometry (MS) confirms deuterium distribution. For instance, a study on deuterated cytokinins reported 88.58% d5 incorporation using similar methods.
Alternative Routes and Comparative Analysis
Direct Deuteriation of N-Methylsuccinimide
While less common, direct H/D exchange on pre-formed N-methylsuccinimide is feasible using deuterated solvents (e.g., D₂O or CD₃OD) under acidic or basic conditions. However, this method suffers from incomplete deuteriation (<70%) and requires prolonged reaction times (48–72 hours).
Economic and Scalability Considerations
The nitroformamidine route is industrially favored due to:
-
Cost Efficiency : Bulk deuterium oxide and nitroformamidine are commercially available.
-
Scalability : Batch processes achieve kilogram-scale production with consistent yields.
Analytical Validation and Quality Control
Spectroscopic Techniques
Q & A
Q. How can researchers validate the absence of protio-impurities in this compound batches?
- Methodological Answer : Conduct limit tests via H NMR with extended acquisition times to detect low-level protons. Cross-validate with gas chromatography-mass spectrometry (GC-MS) using selective ion monitoring (SIM) for protio-contaminants .
Troubleshooting & Contradictions
Q. Why might synthetic yields of this compound vary between batches despite identical protocols?
Q. How to address discrepancies between computational predictions and experimental results in deuterated compound studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
